Distinct Kinase Fragment Binding by 4,5,6-Trifluoro Pattern
In fragment-based screening against DYRK1A, the 4,5,6-trifluorobenzothiazole scaffold serves as a critical recognition motif. While the specific IC50 for the 2-chloro fragment is not reported in isolation, its closely related derivative, 5-Methyl-4-(4,5,6-trifluoro-benzothiazol-2-yl)-1H-pyrazol-3-ylamine, exhibits an IC50 of 200 nM against Integrin-linked protein kinase (ILK) as disclosed in US Patent 8754233 [1]. This contrasts with the non-fluorinated core benzothiazole, which requires extensive substitution to achieve comparable potency, and the 4,5,7-trifluoro regioisomer, which is primarily associated with aldose reductase inhibition (e.g., Lidorestat, IC50 5 nM vs. ALR2) [2]. The 4,5,6-substitution pattern represents a distinct vector for kinase hinge-binding design, crucial for selectivity over other pharmacological targets.
4,5,7-isomer derivative (lidorestat): IC50 5 nM (ALR2)
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 200 nM (for a derivative containing the 4,5,6-trifluoro-benzothiazol-2-yl core, targeting ILK) |
| Comparator Or Baseline | 5 nM (for 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (Lidorestat) against Aldose Reductase ALR2) |
| Quantified Difference | The 4,5,7-regioisomer shows high potency for ALR2, whereas the 4,5,6-regioisomer's known derivatives target distinct kinases like ILK, indicating divergent biological selectivity profiles. |
| Conditions | In vitro kinase assay; specific conditions for the ILK assay are detailed in US8754233. ALR2 assay for lidorestat is from the primary literature. |
Why This Matters
This demonstrates that the fluorine substitution pattern is a key determinant of target selectivity, making the 4,5,6-isomer the necessary choice for programs targeting specific kinases rather than aldose reductase.
- [1] US Patent US8754233B2. Pyrazolylbenzothiazole derivatives and their use as therapeutic agents. BindingDB entry for BDBM124055. View Source
- [2] Van Zandt, M. C. et al. Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) and Congeners as Highly Potent and Selective Inhibitors of Aldose Reductase for Treatment of Chronic Diabetic Complications. J. Med. Chem. 2005, 48, 9, 3141-3152. View Source
